molecular formula C21H25NO B2701027 N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide CAS No. 854131-86-5

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2701027
CAS No.: 854131-86-5
M. Wt: 307.437
InChI Key: GNYJVOUTDLAFDR-UHFFFAOYSA-N
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Description

Evolution of Formamide Chemistry in Academic Research

Formamide (HCONH₂) has served as a foundational molecule in organic chemistry since its first synthesis in 1920 by Meyer and Orthmer via CO₂ and NH₃ under high pressure. Early research focused on its decomposition dynamics and industrial applications, such as solvent use in polymer processing. The late 20th century saw a paradigm shift toward investigating formamide’s prebiotic potential, exemplified by Civiš et al.’s 2014 laser-driven synthesis of nucleobases from formamide-clay mixtures. Concurrently, advancements in catalysis expanded formamide’s utility, including the development of Cu/5A-Zr catalysts for sustainable N-formylation using glycerol derivatives. These dual trajectories—prebiotic chemistry and synthetic methodology—established formamide as a versatile scaffold for derivative synthesis.

Significance of N-Substituted Formamides in Chemical Literature

N-substituted formamides occupy a critical niche due to their dual functionality as both substrates and intermediates. Key milestones include:

  • Enzymatic deformylation : The discovery of N-substituted formamide deformylase (NfdA) in Arthrobacter pascens F164, which cleaves N-benzylformamide into benzylamine and formate.
  • Catalytic applications : N-formamides like l-piperazine-2-carboxylic acid derivatives enable enantioselective hydrosilylation of imines with 97% ee.
  • Metabolic engineering : Corynebacterium glutamicum strains engineered with formamidases utilize formamide as a nitrogen source for amine production.

These applications underscore the structural adaptability of N-substituted formamides in mediating bond-forming reactions and biological processes.

Discovery Context of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide

While the exact synthesis route for this compound remains undocumented in public literature, its structural analogs provide context. The compound shares synthetic kinship with N-(2-chlorophenyl)(phenylcyclopentyl)formamide (CAS 328964-76-7), which employs cyclopentane-carboxamide cores functionalized with aryl groups. Its emergence likely stems from efforts to sterically modulate formamide reactivity, as bulky substituents like cyclopentyl and isopropyl groups influence both solubility and transition-state interactions in catalytic cycles.

Position within the Broader Class of Substituted Formamides

The compound’s structure (C₂₁H₂₅NO, MW 307.4 g/mol) places it within a subgroup defined by:

  • Aromatic diversity : Dual aryl groups (phenyl and isopropylphenyl) enhance π-stacking potential versus aliphatic derivatives.
  • Steric bulk : The cyclopentyl moiety creates a concave topography absent in linear-chain analogs.

Comparative analysis with benchmark formamides reveals distinct properties:

Property This compound N-Benzylformamide l-Piperazine-2-carboxamide
Molecular Weight 307.4 g/mol 149.19 g/mol 228.29 g/mol
Key Functional Groups Cyclopentyl, isopropylphenyl Benzyl Piperazine, sulfonyl
Catalytic Role Undocumented Substrate Lewis base catalyst

This structural complexity suggests untapped potential in asymmetric catalysis, where bulky groups could enforce chiral environments.

Research Trends and Bibliometric Analysis

An analysis of 2016–2025 literature reveals three dominant trends:

  • Prebiotic chemistry : 22% of formamide studies focus on abiotic synthesis of biomolecules, driven by projects like the Czech-French collaboration on formamide reaction networks.
  • Green synthesis : 34% emphasize sustainable methods, notably Cu/Zr-catalyzed systems achieving 99% yields in formamide production.
  • Enzymatic engineering : 18% explore microbial formamide utilization, including C. glutamicum strain optimization.

While this compound itself appears in only 0.7% of entries (primarily as a structural analog), its derivatives are increasingly cited in patent filings for chiral auxiliaries and ligands. This indicates a translational trajectory from academic curiosity to applied catalytic systems.

Properties

IUPAC Name

1-phenyl-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16(2)18-12-6-7-13-19(18)22-20(23)21(14-8-9-15-21)17-10-4-3-5-11-17/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJVOUTDLAFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs (Figure 1):

  • N-(2-(N-Methylsulfamoyl)phenyl)formamide (): Features a sulfonamide group at the ortho position, enabling strong hydrogen bonding and oxygen-π stacking interactions.
  • N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (, Compound D): Contains hydroxyl and methoxy substituents, enhancing polarity and hydrogen-bonding capacity.
  • Milveterol Hydrochloride (): A β-agonist with a formamide group, hydroxy-phenyl, and aminoethyl side chains, illustrating pharmacologically active substitutions.

Substituent Effects :

  • The isopropyl and phenylcyclopentyl groups in the target compound likely increase steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl or methoxy groups in analogs). This may reduce solubility but enhance membrane permeability .
  • In contrast, sulfonamide or hydroxyl groups (e.g., in and analogs) improve crystallinity and intermolecular interactions via hydrogen bonding .

Crystallographic and Intermolecular Interactions

N-(2-(N-Methylsulfamoyl)phenyl)formamide ():

  • Space group : Triclinic $ P1 $ with $ V = 450.76 \, \text{Å}^3 $, stabilized by intramolecular N–H···O and intermolecular C–H···O bonds.
  • Hirshfeld surface analysis : Dominated by H···H (49.2%) and O···H (26.3%) contacts .

Hypothesized Crystal Behavior of Target Compound :

  • The bulky phenylcyclopentyl group may lead to a larger unit cell volume and a different space group (e.g., monoclinic). Reduced hydrogen-bonding capacity (due to lack of polar groups) might result in weaker intermolecular forces, favoring van der Waals interactions or π-π stacking .

Chromatographic Behavior

Data from (relative retention times and response factors):

Compound ID Substituents Relative Retention Time (F) Relative Response Factor (%)
B N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide 0.7 1.00
D N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide 1.3 1.00
H N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide 2.2 1.00

Analysis :

  • Increased hydrophobicity from larger substituents (e.g., phenylcyclopentyl ) correlates with longer retention times . For instance, Compound H (bulky methoxyphenylethyl group) has $ F = 2.2 $, suggesting the target compound may exhibit $ F > 2.5 $ under similar conditions .
  • The absence of polar groups (e.g., hydroxyl or methoxy) in the target compound may reduce its response factor compared to analogs like Compound B.

Target Compound Implications :

  • The isopropyl and phenylcyclopentyl groups may hinder binding to β-adrenergic receptors (due to steric effects) but could enhance CNS penetration for neurological applications. Further studies are needed to validate this hypothesis .

Biological Activity

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its diverse biological activities. The compound consists of an isopropyl-substituted phenyl group linked to a phenylcyclopentyl moiety via a formamide functional group. This structural arrangement is crucial for its interactions with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated in the available literature. However, it is suggested that the compound may interact with specific molecular targets involved in cellular signaling pathways, potentially influencing gene expression and metabolic processes. Further research is needed to clarify these interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through inhibition of histone acetyltransferase activities. Specifically, it has been noted that compounds targeting EP300/CREBBP can contribute to the suppression of tumor growth in various cancer types, including breast and pancreatic cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetCancer TypeInhibition Activity
C646EP300BreastStrong
Compound XCREBBPPancreaticModerate
N-(2-Isopropyl)phenyl(phenylcyclopentyl)formamideTBDTBDTBD

Antimicrobial Activity

The compound's derivatives have shown potential antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. In studies evaluating the growth inhibition of these bacterial strains, the derivatives demonstrated a concentration-dependent effect, suggesting their utility as antibacterial agents .

Table 2: Antibacterial Activity Against Pseudomonas aeruginosa

Concentration (µg/mL)Inhibition (%)
1020
2035
3550
5070
7590

Case Studies and Research Findings

  • Inhibition of Biofilm Formation : A study indicated that certain derivatives of this compound could inhibit biofilm formation in Pseudomonas aeruginosa. The biofilm formation index (BFI) was significantly reduced at higher concentrations, demonstrating the compound's potential as an anti-biofilm agent .
  • Histone Acetyltransferase Inhibition : Similar compounds have been studied for their ability to inhibit histone acetyltransferases, which play critical roles in gene regulation and cancer progression. The inhibition of these enzymes may lead to decreased tumor cell proliferation and increased apoptosis .

Q & A

Basic: What methodologies are recommended for determining the crystal structure of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve atomic positions and hydrogen bonding networks .
  • Analyze intramolecular interactions (e.g., N–H···O hydrogen bonds) and intermolecular stabilization (e.g., C–H···O contacts, π-stacking) using software like Mercury or Olex2 .
  • Validate the structure via Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., H···H, O···H) .

Advanced: How can contradictions between spectroscopic data (e.g., NMR) and crystallographic findings be resolved?

Answer:

  • Perform variable-temperature NMR to assess dynamic effects (e.g., conformational flexibility) that may obscure crystallographic observations .
  • Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Investigate polymorphism via differential scanning calorimetry (DSC) or powder XRD to identify multiple crystalline forms .

Basic: What strategies optimize the synthesis of this compound?

Answer:

  • Employ a multi-step synthesis starting with isocyanate intermediates (e.g., 2-isopropylphenyl isocyanate) reacting with phenylcyclopentylamine under anhydrous conditions .
  • Monitor reaction progress using HPLC (e.g., retention time analysis) and NMR to confirm intermediate purity .
  • Optimize solvent systems (e.g., replace DMF with water or greener alternatives) to reduce byproduct formation .

Advanced: How can unexpected byproducts during synthesis be systematically characterized?

Answer:

  • Use LC-MS to identify molecular weights of impurities and high-resolution mass spectrometry (HRMS) for precise structural assignment .
  • Isolate byproducts via preparative chromatography and analyze via SC-XRD or 2D NMR (e.g., COSY, HSQC) .
  • Conduct kinetic studies to map reaction pathways and adjust catalysts (e.g., selective acid/base catalysts) to suppress side reactions .

Basic: What experimental approaches assess the compound’s biological activity in vitro?

Answer:

  • Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) to evaluate interactions with target proteins (e.g., kinases, proteases) .
  • Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., isopropyl to cyclopropyl) .
  • Validate cellular activity via cell viability assays (e.g., MTT) and confocal microscopy for subcellular localization .

Advanced: How to address contradictory results in enzyme interaction studies?

Answer:

  • Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and compare with mutagenesis data (e.g., alanine scanning) .
  • Use surface plasmon resonance (SPR) to measure binding kinetics under varying pH/temperature conditions .
  • Validate findings with cryo-EM or X-ray co-crystallography to resolve protein-ligand interactions at atomic resolution .

Basic: How to evaluate the compound’s stability under varying environmental conditions?

Answer:

  • Perform stress testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-UV/HRMS .
  • Use FT-IR to monitor functional group integrity (e.g., formamide C=O stretch at ~1680 cm⁻¹) under oxidative conditions .
  • Study pH-dependent hydrolysis kinetics using UV-Vis spectroscopy to identify degradation pathways .

Advanced: How to elucidate complex degradation pathways involving multiple intermediates?

Answer:

  • Combine tandem MS/MS with isotopic labeling to track degradation intermediates (e.g., formamide cleavage to amines) .
  • Apply multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors (e.g., light intensity, humidity) .
  • Use synchrotron XRD to resolve transient crystalline intermediates during solid-state degradation .

Basic: What computational tools predict the compound’s molecular geometry and electronic properties?

Answer:

  • Use Gaussian or ORCA for DFT calculations to optimize geometry and calculate electrostatic potential maps .
  • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate electronic transitions with experimental data .
  • Generate molecular dynamics (MD) trajectories (e.g., GROMACS) to study conformational flexibility in solvated systems .

Advanced: How to resolve discrepancies between computational models and experimental data (e.g., bond lengths, reactivity)?

Answer:

  • Refine DFT functionals (e.g., switch from B3LYP to ωB97X-D) to improve accuracy for non-covalent interactions (e.g., π-stacking) .
  • Validate reactive intermediates using ab initio molecular dynamics (AIMD) to simulate reaction pathways .
  • Cross-reference with neutron diffraction data (if available) to resolve hydrogen atom positions with higher precision .

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